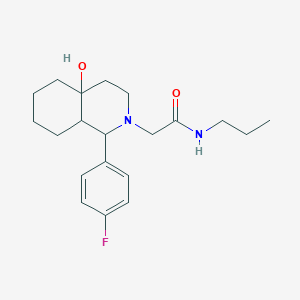![molecular formula C20H23NO2 B12624065 1-[1-(3,4-Dimethoxyphenyl)-2-phenylethenyl]pyrrolidine CAS No. 912339-23-2](/img/structure/B12624065.png)
1-[1-(3,4-Dimethoxyphenyl)-2-phenylethenyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(3,4-Dimethoxyphenyl)-2-phenylethenyl]pyrrolidine is a chemical compound with the molecular formula C20H23NO2 and a molecular weight of 309.402 g/mol This compound is characterized by the presence of a pyrrolidine ring attached to a phenylethenyl group, which is further substituted with 3,4-dimethoxyphenyl and phenyl groups
Preparation Methods
The synthesis of 1-[1-(3,4-Dimethoxyphenyl)-2-phenylethenyl]pyrrolidine typically involves the reaction of 3,4-dimethoxybenzaldehyde with phenylacetylene in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to a cyclization reaction with pyrrolidine under acidic or basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to enhance yield and purity.
Chemical Reactions Analysis
1-[1-(3,4-Dimethoxyphenyl)-2-phenylethenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Scientific Research Applications
1-[1-(3,4-Dimethoxyphenyl)-2-phenylethenyl]pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases and conditions.
Mechanism of Action
The mechanism of action of 1-[1-(3,4-Dimethoxyphenyl)-2-phenylethenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, its analgesic activity may be attributed to its interaction with cycloaliphatic amine receptors, leading to the inhibition of pain signals .
Comparison with Similar Compounds
1-[1-(3,4-Dimethoxyphenyl)-2-phenylethenyl]pyrrolidine can be compared with other similar compounds, such as:
1-[3-(3,4-Dimethoxyphenyl)-2-propenoyl]pyrrolidine: This compound has a similar structure but differs in the presence of a propenoyl group instead of a phenylethenyl group.
1-(3,4-Dimethoxyphenyl)methylpyrrolidine: This compound has a methyl group attached to the pyrrolidine ring instead of a phenylethenyl group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
912339-23-2 |
|---|---|
Molecular Formula |
C20H23NO2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-2-phenylethenyl]pyrrolidine |
InChI |
InChI=1S/C20H23NO2/c1-22-19-11-10-17(15-20(19)23-2)18(21-12-6-7-13-21)14-16-8-4-3-5-9-16/h3-5,8-11,14-15H,6-7,12-13H2,1-2H3 |
InChI Key |
SDABEWRXODOEHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC=CC=C2)N3CCCC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine](/img/structure/B12623989.png)
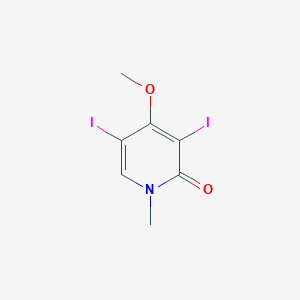


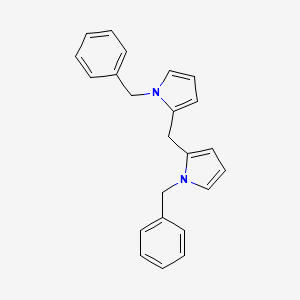
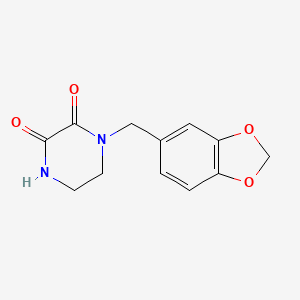
![3,3'-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12624021.png)
![ethyl [(2Z)-2-({[5-bromo-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B12624030.png)
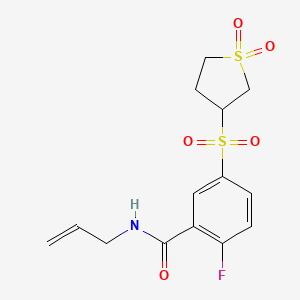
![4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidine](/img/structure/B12624034.png)
![1-Piperidinecarboxylic acid, 4-[4-[[2-fluoro-4-(Methylsulfonyl)phenyl]aMino]-6,7-dihydro-8H-pyriMido[5,4-b][1,4]oxazin-8-yl]-, 1-Methylethyl ester](/img/structure/B12624036.png)
![3-Ethoxy-4-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzonitrile](/img/structure/B12624039.png)
